N-prop-2-enyloxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

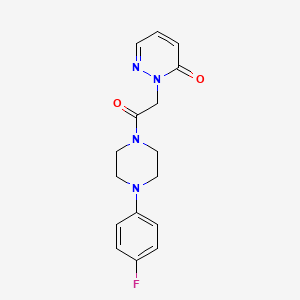

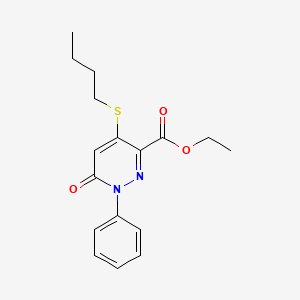

N-prop-2-enyloxolane-2-carboxamide is a chemical compound with the CAS Number: 546091-07-0 . It has a molecular weight of 155.2 . It is in liquid form .

Physical And Chemical Properties Analysis

N-prop-2-enyloxolane-2-carboxamide is a liquid at room temperature . It has a molecular weight of 155.2 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Visible-Light-Induced Formylation Reactions

In recent years, visible-light-induced reactions have gained prominence due to their environmental friendliness and mild reaction conditions. N-(prop-2-en-1-yl)oxolane-2-carboxamide participates in oxidative formylation reactions of N-alkyl-N-(prop-2-yn-1-yl)anilines. These reactions occur without the need for external photosensitizers, yielding formamides efficiently .

Nonlinear Optical Properties

Certain derivatives of N-(prop-2-en-1-yl)oxolane-2-carboxamide exhibit interesting nonlinear optical properties. For instance, a pyridine-based chalcone derivative with electron donor groups substituted at specific positions showed enhanced second harmonic generation (SHG) efficiency . This property makes it relevant in materials science and photonics.

Corrosion Inhibition

Prop-2-en-1-one derivatives, including N-(prop-2-en-1-yl)oxolane-2-carboxamide, have been investigated as corrosion inhibitors for copper in nitric acid solutions. These compounds help protect metal surfaces from degradation caused by aggressive environments . Understanding their inhibitory mechanisms is crucial for practical applications.

Solvent-Free Synthesis of Propargylamines

N-(prop-2-en-1-yl)oxolane-2-carboxamide plays a role in the solvent-free synthesis of propargylamines. Researchers have explored copper-catalyzed methods to efficiently produce these valuable intermediates. The absence of solvents aligns with green chemistry principles and reduces environmental impact .

Mechanism of Action

Mode of Action

It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(prop-2-en-1-yl)oxolane-2-carboxamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

properties

IUPAC Name |

N-prop-2-enyloxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDWJWMXWXXMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)oxolane-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)

![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)